molecular formula C15H9ClF3N5O B2491599 2-chloro-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-6-fluorobenzamide CAS No. 921143-63-7

2-chloro-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-6-fluorobenzamide

Cat. No.: B2491599
CAS No.: 921143-63-7
M. Wt: 367.72
InChI Key: TXTWQAFECQXPER-UHFFFAOYSA-N
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Description

2-chloro-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-6-fluorobenzamide is a complex organic compound that features a combination of chloro, difluorophenyl, tetrazolyl, and fluorobenzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-6-fluorobenzamide typically involves multiple steps One common method starts with the preparation of the tetrazole ring, which can be synthesized from the corresponding nitrile using sodium azide and a suitable catalystFinally, the chloro and fluorobenzamide groups are introduced through a series of coupling reactions, often using reagents such as thionyl chloride and anhydrous aluminum chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and product isolation can enhance the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-6-fluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-chloro-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-6-fluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-chloro-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-6-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-Difluorophenyl)-2-fluorobenzamide: Similar in structure but lacks the tetrazole ring.

    2-chloro-N-(4-chloro-2-fluorophenyl)benzamide: Contains additional chlorine atoms instead of fluorine.

    2-bromo-N-(2,4-dichlorophenyl)benzamide: Features bromine and chlorine substituents.

Uniqueness

2-chloro-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-6-fluorobenzamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-chloro-N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClF3N5O/c16-9-2-1-3-11(18)14(9)15(25)20-7-13-21-22-23-24(13)8-4-5-10(17)12(19)6-8/h1-6H,7H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXTWQAFECQXPER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClF3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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